molecular formula C11H10ClNO3S B3375202 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 1082399-00-5

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B3375202
CAS No.: 1082399-00-5
M. Wt: 271.72
InChI Key: DJUCKCOHCPVGJA-UHFFFAOYSA-N
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Description

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 1082399-00-5) is a sulfonyl chloride derivative featuring a 2,5-dimethyl-1,3-oxazole substituent at the para position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the formation of sulfonamides for pharmaceutical and agrochemical applications. Its structure combines the electrophilic sulfonyl chloride group with an electron-rich heterocyclic system, enabling diverse reactivity .

Properties

IUPAC Name

4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-11(13-8(2)16-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUCKCOHCPVGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209472
Record name Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)-
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Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082399-00-5
Record name Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)-
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Record name Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)-
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Record name 4-(dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl Chloride
  • CAS : 1086376-81-9
  • Molecular Formula: C10H8ClNO3S
  • Key Differences : Lacks a second methyl group on the oxazole ring (2-methyl vs. 2,5-dimethyl). This reduces steric hindrance and may enhance reactivity in nucleophilic substitutions compared to the dimethyl analog.
  • Applications : Used in medicinal chemistry for covalent inhibitor synthesis .
4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride
  • CAS : 954368-94-6
  • Molecular Formula: C9H6ClNO3S
  • Key Differences: No methyl groups on the oxazole ring, leading to reduced lipophilicity and altered electronic properties. Likely less stable in acidic conditions due to the absence of electron-donating methyl groups .

Heterocycle Replacement: Thiazole vs. Oxazole

3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl Chloride
  • CAS : 66047-75-4
  • Key Differences : Replaces oxygen in oxazole with sulfur (thiazole). The sulfur atom increases lipophilicity and may enhance binding to biological targets. Thiazole-containing sulfonyl chlorides are often used in antitubular agents .
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride
  • CAS : 852180-73-5
  • Molecular Formula: C10H8ClNO2S2

Substituent Effects on the Benzene Ring

4-(Trifluoromethyl)benzene-1-sulfonyl Chloride
  • CAS : 1893-27-4
  • Physical Properties : Melting point 30–34°C, boiling point 76°C, density 1.53 g/cm³.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group. This enhances reactivity in nucleophilic substitutions but reduces solubility in polar solvents .
4-(Dimethylamino)benzene-1-sulfonyl Chloride
  • CAS : 19715-49-2
  • Molecular Formula: C8H10ClNO2S
  • Key Differences: The dimethylamino group is electron-donating, deactivating the benzene ring and reducing sulfonyl chloride reactivity. Often used in dye synthesis .

Alkoxy Chain Substituents

4-(Octyloxy)benzene-1-sulfonyl Chloride
  • Molecular Formula : C14H21ClO3S
  • Key Differences : The octyloxy chain increases hydrophobicity, making the compound suitable for lipid-soluble drug formulations. However, steric bulk may hinder reactions with bulky nucleophiles .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Substituent Type Key Properties/Applications
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride 1082399-00-5 C11H11ClN2O3S 2,5-Dimethyloxazole Moderate reactivity; drug intermediates
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride 1086376-81-9 C10H8ClNO3S 2-Methyloxazole Higher reactivity due to reduced steric bulk
4-(Trifluoromethyl)benzene-1-sulfonyl chloride 1893-27-4 C7H4ClF3O2S Trifluoromethyl High reactivity; agrochemical synthesis
4-(Dimethylamino)benzene-1-sulfonyl chloride 19715-49-2 C8H10ClNO2S Dimethylamino Low reactivity; dye chemistry

Biological Activity

4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

  • Chemical Formula : C11H10ClNO3S
  • CAS Number : 1082399-00-5
  • Molecular Weight : 253.72 g/mol

The primary biological activity of this compound is attributed to its inhibition of human carbonic anhydrases, particularly hCA II. The compound exhibits the following inhibition constants:

EnzymeInhibition Constant (Ki)
hCA I96.3 µM
hCA II0.05 µM
hCA IX23.1 µM
hCA XII8.5 µM

This selective inhibition affects various physiological processes such as fluid secretion, respiration, and pH regulation, leading to potential therapeutic applications in treating conditions like glaucoma and edema.

Biological Activity Data

The compound has demonstrated significant antimicrobial properties. It enhances the efficacy of antibiotics against resistant strains of bacteria, such as:

  • Gram-positive bacteria : Enterococcus faecium, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli

In particular, it has been shown to potentiate the action of carbapenems (e.g., meropenem) and aminoglycosides (e.g., gentamicin) against these resistant strains.

Structure-Activity Relationship (SAR)

The structural characteristics of the compound significantly influence its biological activity. Variations in substituents on the benzene ring and modifications to the oxazole moiety can enhance or diminish its potency against specific targets. For instance, modifications that increase lipophilicity may improve cellular uptake and efficacy against cancer cells.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 Value (µM)
HT-29 (Colon)0.45
M21 (Melanoma)0.32
MCF7 (Breast)0.50

The results indicated significant inhibition of cell growth at nanomolar concentrations, particularly effective against colon and melanoma cancer cells.

Cytotoxic Effects

In a model using UM16 pancreatic cancer cells, the compound demonstrated an IC50 value of 0.58 µM , indicating potent cytotoxicity. This suggests that it may be effective in targeting pancreatic tumors that are often resistant to conventional therapies.

Angiogenesis Inhibition

The compound was tested in chick chorioallantoic membrane assays and effectively blocked angiogenesis and tumor growth. Its activity was comparable to established antiangiogenic agents like combretastatin A-4, suggesting its potential role in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a dimethyloxazole precursor with a sulfonyl chloride moiety. A general approach includes:

  • Reflux conditions : Use absolute ethanol or dichloromethane as solvents, with catalytic glacial acetic acid to promote condensation (e.g., 4–6 hours under reflux) .
  • Workup : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.
  • Optimization : Adjust stoichiometry (1:1 molar ratio of oxazole precursor to sulfonylating agent) and monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : The sulfonyl chloride (-SO₂Cl) group exhibits a strong absorption band near 1204 cm⁻¹ (νS=O stretch). The oxazole ring shows C=N and C-O stretches at 1605–1439 cm⁻¹ .
  • ¹H NMR : Aromatic protons on the benzene ring appear as doublets (δ 7.7–8.1 ppm, J = 8–10 Hz), while the dimethyloxazole protons resonate as singlets (δ 2.5–3.0 ppm for CH₃ groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 243.67 (C₉H₆ClNO₃S) .

Advanced Research Questions

Q. How does the electronic environment of the dimethyloxazole substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing oxazole ring enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) can model charge distribution to predict reactivity .
  • Steric Considerations : The dimethyl group on the oxazole may hinder access to the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Experimental Validation : Compare reaction rates with control compounds lacking the oxazole group using kinetic assays .

Q. What challenges arise when using this compound in protein modification studies, and how can selectivity be achieved?

Methodological Answer:

  • Selectivity Issues : The sulfonyl chloride reacts non-specifically with nucleophilic residues (e.g., lysine -NH₂, cysteine -SH). To mitigate this:
    • Use pH-controlled buffers (e.g., pH 7–8) to favor reaction with thiols over amines .
    • Introduce protecting groups (e.g., tert-butoxycarbonyl) on non-target residues.
  • Byproduct Management : Monitor hydrolysis of the sulfonyl chloride to sulfonic acid (in aqueous media) by maintaining anhydrous conditions and low temperatures (0–4°C) during reactions .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities, such as disorder or twinning?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement in SHELXL :
    • Apply the TWIN and BASF commands to model twinning. For disorder, split atoms into multiple positions with occupancy refinement .
    • Validate the model using R-factor convergence (<5% discrepancy) and residual density maps (<0.5 e⁻/ų).
  • Example : A recent study resolved twinning in a sulfonyl chloride derivative using SHELXL with a final R₁ = 0.032 .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for sulfonyl chloride derivatives: How should researchers validate purity and structural identity?

Methodological Answer:

  • Purity Assessment : Perform DSC (differential scanning calorimetry) to confirm melting points and detect impurities. Compare with HPLC purity (>98%) .
  • Structural Confirmation : Cross-validate using X-ray crystallography (for single crystals) or 2D NMR (e.g., HSQC, HMBC) to rule out polymorphic or isomeric forms .
  • Case Study : A derivative with a reported mp of 89–91°C showed a 5°C variation due to residual solvent (ethyl acetate), resolved by prolonged drying under vacuum.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

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